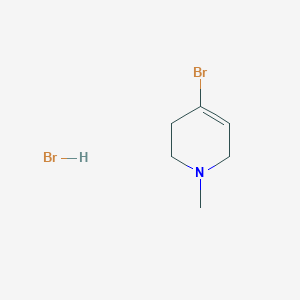
2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile
Vue d'ensemble
Description
“2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile” is a chemical compound with the molecular formula C11H7ClN4 and a molecular weight of 230.65 g/mol . It is commonly known as ACPB.
Synthesis Analysis
The synthesis of “this compound” involves a reaction with sodium hydrogencarbonate in water and acetonitrile at 80℃ for 5 hours . Another method involves the use of potassium carbonate under similar conditions . The yield of the product in these reactions is approximately 65% .
Applications De Recherche Scientifique
Synthesis of HIV-1 Reverse Transcriptase Inhibitors
2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile is a crucial intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives. This compound is synthesized through a series of chemical reactions involving 2-thiouracil, iodomethane, sodium hydroxide, and para-aminobenzonitrile, confirming its structure with proton and carbon-13 nuclear magnetic resonance spectra (Ju Xiu-lia, 2015).
Antimicrobial Activity
A derivative of this compound, namely 5-chloro-2-hydroxy-benzonitrile, serves as a key starting material for synthesizing compounds with antimicrobial properties. These synthesized compounds have shown promising antibacterial and antifungal activity (Mahesh K. Kumar et al., 2022).
Histamine H4 Receptor Ligands
2-Amino-pyrimidines, which include this compound, have been synthesized as ligands for the histamine H4 receptor. These compounds have been studied for their potential in treating inflammation and pain, with some showing potent in vitro and in vivo activity as anti-inflammatory agents and in pain models (R. Altenbach et al., 2008).
Antifolate and Antitumor Agents
Compounds derived from this compound have been designed and synthesized as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing potent inhibition and potential as antitumor agents (A. Gangjee et al., 2008).
PET Tracers for AMPA Receptors
In the field of imaging, derivatives of this compound have been developed as (18)F-labeled positron emission tomography (PET) tracers for imaging α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These tracers have demonstrated good brain uptake in preclinical studies, suggesting their utility in studying neurological conditions (Gengyang Yuan et al., 2016).
Fungicidal Activity
Some novel derivatives synthesized from this compound have shown significant fungicidal activity against various fungal strains, highlighting the compound's utility in agricultural and pharmaceutical applications (Jiao Xu et al., 2018).
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, have a broad range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
It’s known that pyrimidine derivatives interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Given the broad range of activities exhibited by pyrimidine derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
It’s known that the synthetic methodologies applied in preparing pyrimidine derivatives can result in molecules with improved druglikeness and adme-tox properties .
Result of Action
Given the broad range of activities exhibited by pyrimidine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the storage conditions can affect the stability of chemical compounds .
Propriétés
IUPAC Name |
2-amino-5-(2-chloropyrimidin-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-11-15-4-3-10(16-11)7-1-2-9(14)8(5-7)6-13/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBXUORRCFXAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)


![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)

![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)


